molecular formula C7H8N2O2S2 B8320651 N-[5-(Acetylthio)-2-thiazolyl]acetamide CAS No. 91978-77-7

N-[5-(Acetylthio)-2-thiazolyl]acetamide

Cat. No.: B8320651
CAS No.: 91978-77-7
M. Wt: 216.3 g/mol
InChI Key: OYTWNVNHKYTJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Acetylthio)-2-thiazolyl]acetamide is a synthetic organic compound featuring a thiazole ring core, a privileged structure in medicinal chemistry and drug discovery . The thiazole moiety, which contains both nitrogen and sulfur atoms, is a common feature in many biologically active molecules and approved therapeutics due to its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions . While specific biological data and research applications for this compound are not extensively reported in the literature, its molecular structure suggests potential utility as a key intermediate or building block in organic synthesis. Researchers may employ it for the development of novel compounds, particularly in the exploration of structure-activity relationships within the thiazole drug family . The presence of the acetamide and acetylthio functional groups makes it a versatile synthon for further chemical modifications. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91978-77-7

Molecular Formula

C7H8N2O2S2

Molecular Weight

216.3 g/mol

IUPAC Name

S-(2-acetamido-1,3-thiazol-5-yl) ethanethioate

InChI

InChI=1S/C7H8N2O2S2/c1-4(10)9-7-8-3-6(13-7)12-5(2)11/h3H,1-2H3,(H,8,9,10)

InChI Key

OYTWNVNHKYTJPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)SC(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for N 5 Acetylthio 2 Thiazolyl Acetamide and Its Analogs

Historical Perspective of Thiazole-Acetamide Synthesis

The foundation for the synthesis of thiazole (B1198619) derivatives was laid in the late 19th century with the development of the Hantzsch thiazole synthesis. This method, which involves the reaction of α-haloketones with thioamides, remains a primary and versatile route for constructing the thiazole ring system. nih.govvinhuni.edu.vn It allows for the formation of various substituted thiazoles by choosing appropriate starting materials. The general mechanism of the Hantzsch synthesis is a cornerstone of thiazole chemistry. vinhuni.edu.vn

Another classical approach is the Gabriel synthesis, which utilizes the reaction of acylamino-ketones with phosphorus pentasulfide to yield 2,5-disubstituted thiazole derivatives. analis.com.my For the specific thiazole-acetamide linkage, a straightforward historical method involves the direct acylation of an aminothiazole. The synthesis of N-(Thiazol-2-yl)acetamide, the parent acetamide (B32628) of the target compound, has been achieved by refluxing 2-aminothiazole (B372263) with acetyl chloride in a dry solvent like acetone. nih.govresearchgate.net This reaction directly establishes the N-acetyl bond to the thiazole ring, forming the fundamental acetamide structure.

These early methods established the fundamental reactions—cyclocondensation for the ring and acylation for the side chain—that are still adapted in modern synthetic strategies.

Contemporary Synthetic Approaches for N-[5-(Acetylthio)-2-thiazolyl]acetamide Core Structure

Modern synthetic chemistry offers a variety of refined approaches for constructing complex thiazole derivatives with high efficiency and selectivity. While a single, direct synthesis for this compound is not extensively documented as a standalone procedure, its assembly can be logically devised from contemporary methods applied to analogous structures. These approaches often focus on multi-step sequences that build the molecule by functionalizing a pre-formed thiazole ring or by constructing the ring with the desired substituents already incorporated into the precursors.

A plausible contemporary route would involve a sequence starting from a readily available thiazole derivative, followed by stepwise introduction of the acetamide and acetylthio groups. For instance, a common strategy involves the use of 2-chloro-N-thiazolyl acetamide derivatives, which can then react with various nucleophiles to introduce functionality. researchgate.netacs.orgresearchgate.net

A typical synthesis might begin with 2-aminothiazole as the fundamental building block. The formation of the acetamide linkage is commonly achieved through acylation.

Table 1: Precursors and Conditions for Acetamide Formation

Precursor 1 Precursor 2 Solvent Conditions Product
2-Aminothiazole Acetyl chloride Dry Acetone Reflux for 2 hours N-(Thiazol-2-yl)acetamide nih.gov
Thiazolyl Acetic Acid Derivative Benzylamine Dry Acetonitrile Room temperature, 24 hours N-Benzyl-thiazolyl-acetamide chapman.edu

The introduction of substituents at the 5-position of the thiazole ring often requires precursors such as α-haloketones or other activated compounds that can undergo cyclization. For example, the reaction between a thioamide and ethyl 4-chloroacetoacetate is used to synthesize a thiazole ring with an acetate group, which can be further modified. chapman.edu

The success of modern synthetic strategies often hinges on the use of specific reagents and catalysts that can drive reactions to completion with high yield and selectivity.

In the context of forming the acetamide bond, when starting from a carboxylic acid and an amine, coupling agents are essential. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) is a widely used system for facilitating amide bond formation under mild conditions. chapman.edunih.gov This avoids the harshness of using acid chlorides.

Bases play a critical role, particularly in acylation reactions that produce acidic byproducts. Triethylamine or pyridine are frequently added to neutralize the HCl generated when using acetyl chloride, thereby preventing unwanted side reactions and promoting the desired N-acylation. analis.com.mychapman.edu

For the construction of the thiazole ring itself, various catalysts and reagents are employed depending on the specific pathway:

Phosphorus Pentasulfide (P₂S₅): A classical reagent used for thiolation and ring closure in the Gabriel synthesis of thiazoles. analis.com.my

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base used to promote cyclization reactions in the formation of certain substituted thiazoles. organic-chemistry.org

Microwave Irradiation: Not a reagent, but a modern technique used to accelerate reactions, often leading to higher yields and shorter reaction times in thiazole synthesis. nih.gov

Table 2: Common Reagents and Their Functions in Thiazole-Acetamide Synthesis

Reagent/Catalyst Role/Function Example Application
EDCI / HOBt Amide coupling agents Condensation of a thiazole-acetic acid with an amine. chapman.edunih.gov
Pyridine / Triethylamine Acid scavenger (Base) Neutralizes HCl during acylation with acetyl chloride. analis.com.mychapman.edu
Phosphorus Pentasulfide Thionating agent Ring closure in Gabriel synthesis. analis.com.my

Derivatization Strategies of the Thiazole Ring System

Derivatization of the thiazole ring is essential for creating analogs of this compound and for exploring structure-activity relationships. The reactivity of the thiazole ring allows for substitution at its carbon positions (C2, C4, and C5). analis.com.my The C5 position is particularly susceptible to electrophilic substitution. pharmaguideline.com

A primary strategy for derivatization is the Hantzsch synthesis, where the choice of the α-halocarbonyl compound and the thioamide directly dictates the substituents at the C4, C5, and C2 positions, respectively. nih.govvinhuni.edu.vn This allows for a high degree of diversity in the final products.

Another common approach is the post-synthesis modification of a pre-formed thiazole ring. For example, a 2-aminothiazole core can be halogenated, typically at the C5 position, creating a versatile intermediate. This halogenated thiazole can then undergo various substitution reactions to introduce a wide range of functional groups.

Furthermore, multi-component reactions, sometimes performed under microwave irradiation, provide a rapid and efficient means of generating libraries of diverse thiazole derivatives in a single step. nih.gov These reactions can involve the condensation of aldehydes, thiocarbohydrazide, and α-halocarbonyl compounds to produce complex, fused thiazole systems. nih.gov

Synthetic Routes Involving the Acetylthio Group

The acetylthio group (-S-C(O)CH₃) is a key functional moiety in the target molecule. Its introduction requires specific synthetic maneuvers, typically involving the formation of a carbon-sulfur bond followed by acylation of the resulting thiol.

A common and effective method for introducing an acetylthio group onto an aromatic or heterocyclic ring is through the nucleophilic substitution of a halide with a thioacetate salt.

The likely synthetic sequence for introducing the acetylthio group at the C5 position of the thiazole ring would be:

Halogenation: An N-acetylated 2-aminothiazole, such as N-(thiazol-2-yl)acetamide, is first halogenated at the C5 position, for example, using N-bromosuccinimide (NBS), to yield N-[5-bromo-2-thiazolyl]acetamide. The C5 position is generally the most reactive site for electrophilic substitution in 2-aminothiazoles. pharmaguideline.com

Nucleophilic Substitution: The resulting 5-bromo intermediate is then treated with a thioacetate source, such as potassium thioacetate (KSAc) . The thioacetate anion acts as a nucleophile, displacing the bromide to form the desired C-S bond and yield this compound.

This two-step process—halogenation followed by substitution with a sulfur nucleophile—is a standard and reliable strategy for installing thioester functionalities onto heterocyclic scaffolds.

Chemical Transformations at the Sulfur Center

The sulfur atom within the acetylthio group of this compound and its analogs is a key site for various chemical transformations, allowing for the synthesis of diverse derivatives. A primary strategy involves the nucleophilic substitution at the sulfur atom, often by first converting the acetylthio group into a more reactive intermediate or by creating a precursor that can readily react with sulfur nucleophiles.

One significant transformation involves the synthesis of 2-(substituted thio)-N-(thiazol-2-yl)acetamide derivatives. This is typically achieved by first preparing a halo-acetamide precursor, such as 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. This intermediate serves as an electrophile that readily reacts with various sulfur-based nucleophiles (mercapto derivatives). The reaction results in the formation of a new carbon-sulfur bond, effectively demonstrating a transformation at the sulfur center. researchgate.net

Research has shown that a range of mercapto-containing heterocycles can be utilized in this reaction to generate novel compounds with potential pharmacological activities. researchgate.net The general scheme for this transformation involves the reaction of the chloro-acetamide precursor with a mercapto derivative in a suitable solvent, leading to the displacement of the chlorine atom and the formation of a thioether linkage.

The following table details various mercapto derivatives that have been successfully reacted to create new thio-acetamide compounds, showcasing the versatility of this synthetic approach. researchgate.net

Table 1: Examples of Mercapto Derivatives Used in Thioether Synthesis

Reactant Resulting Moiety
1-Methyl-1H-imidazole-2-thiol 2-[(1-Methyl-1H-imidazol-2-yl)thio]
Pyridine-2-thiol 2-(Pyridin-2-ylthio)
1-Methyl-1H-tetrazole-5-thiol 2-[(1-Methyl-1H-tetrazol-5-yl)thio]
4-Methyl-4H-1,2,4-triazole-3-thiol 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]
Indole-3-thiol 2-(Indol-3-ylthio)
Naphthalene-1-thiol 2-(Naphthalen-1-ylthio)
4-Chlorobenzenethiol 2-[(4-Chlorophenyl)thio]
4-(Dimethylamino)benzenethiol 2-{[4-(Dimethylamino)phenyl]thio}

These transformations highlight the utility of the sulfur center as a handle for molecular modification, enabling the creation of a library of compounds from a common intermediate. researchgate.net

Green Chemistry Approaches in Thiazole-Acetamide Synthesis

Several key green strategies have been successfully applied to the synthesis of the thiazole nucleus. These methods include the use of eco-friendly catalysts and solvents, as well as energy-efficient techniques like microwave and ultrasonic irradiation. bepls.commdpi.com

Key Green Synthetic Strategies:

Recyclable Biocatalysts: Chitosan-based hydrogels have been employed as green, recyclable biocatalysts. mdpi.comacs.orgnih.gov These catalysts offer high efficiency, expanded surface area, and superior thermal stability. mdpi.comacs.orgnih.gov Their use, often combined with ultrasonic irradiation, leads to significantly higher yields, milder reaction conditions, and reduced reaction times. A major advantage is the ability to recover and reuse the catalyst multiple times without a significant loss of catalytic activity. mdpi.comnih.gov

Environmentally Benign Solvents: The choice of solvent is critical in green synthesis. Acetic acid has been identified as an effective and environmentally recommended solvent for certain thiazole syntheses, completely avoiding the need for other reagents and producing water as the sole byproduct. nih.gov Other green solvents like water and polyethylene glycol (PEG-400) have also been successfully used, offering simple, catalyst-free, and efficient protocols for generating thiazole derivatives in excellent yields. bepls.com

Energy-Efficient Methods:

Ultrasonic Irradiation: The use of ultrasound provides an energy-efficient alternative to conventional heating. It has been shown to facilitate reactions under mild conditions, leading to short reaction times and high yields in the synthesis of novel thiazoles. bepls.commdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is another green technique that can significantly reduce reaction times and improve yields. It offers a rapid and efficient method for synthesizing various thiazole derivatives, including hydrazinyl thiazoles, often with the advantage of producing no harmful by-products. bepls.com

The following table summarizes various green chemistry approaches that have been implemented for the synthesis of thiazole derivatives.

Table 2: Overview of Green Chemistry Approaches in Thiazole Synthesis

Green Approach Key Features Advantages
Recyclable Catalysis Use of chitosan hydrogel (PIBTU-CS, TCsSB) as a biocatalyst. mdpi.comacs.orgnih.gov High yields, mild conditions, recyclability of catalyst, reduced waste. mdpi.comnih.gov
Green Solvents Utilization of acetic acid, water, or PEG-400. bepls.comnih.gov Environmentally benign, reduces need for toxic organic solvents, can eliminate need for other catalysts, simple workup. bepls.comnih.gov
Ultrasonic Irradiation Use of ultrasound as an energy source. bepls.commdpi.com Reduced reaction times, high yields, mild reaction conditions. bepls.commdpi.com
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions. bepls.com Rapid synthesis, high efficiency, often results in no harmful by-products. bepls.com
One-Pot Synthesis Combining multiple reaction steps without isolating intermediates. bepls.com Increased efficiency, reduced solvent and reagent use, less waste. bepls.com

These sustainable methodologies represent a significant advancement in the synthesis of thiazole-containing compounds, aligning chemical manufacturing with the principles of green chemistry. bepls.com

Chemical Reactivity and Mechanistic Organic Chemistry of N 5 Acetylthio 2 Thiazolyl Acetamide

Reactions of the Acetamide (B32628) Functional Group

The acetamide functionality, an amide linkage at the 2-position of the thiazole (B1198619) ring, is a critical site for chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, as well as the potential for protonation and deprotonation under acidic or basic conditions.

Hydrolysis and Amide Bond Transformations

The amide bond of the acetamide group in N-[5-(Acetylthio)-2-thiazolyl]acetamide can undergo hydrolysis under both acidic and basic conditions to yield 2-amino-5-(acetylthio)thiazole and acetic acid. The mechanism of this transformation is analogous to that of other N-acyl compounds.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by the departure of the amine as a good leaving group (protonated form), results in the formation of the corresponding carboxylic acid and the protonated amine.

Basic hydrolysis, conversely, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion. A final proton transfer step yields the carboxylate and the free amine. The rate of hydrolysis is influenced by the stability of the tetrahedral intermediate and the leaving group ability of the 2-aminothiazole (B372263) moiety.

ConditionKey Mechanistic StepsProducts
Acidic 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of the amino group.2-Amino-5-(acetylthio)thiazole, Acetic Acid
Basic 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Expulsion of the amide anion. 4. Proton transfer.2-Amino-5-(acetylthio)thiazole, Acetate

N-Substitution Reactions

The nitrogen atom of the acetamide group in this compound can participate in substitution reactions, such as N-alkylation and N-acylation, although these reactions are often more challenging than the corresponding reactions with amines due to the reduced nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group.

N-Alkylation: This reaction typically requires strong electrophiles and a base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. The choice of base and solvent is crucial to avoid competing reactions, such as O-alkylation. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) can facilitate the N-alkylation with alkyl halides.

N-Acylation: Further acylation at the amide nitrogen is also possible, leading to the formation of an imide. This reaction generally requires forcing conditions and a highly reactive acylating agent, such as an acid chloride or anhydride, in the presence of a suitable catalyst or a strong base. The resulting diacylated product can be susceptible to hydrolysis.

ReactionReagents and ConditionsProduct Type
N-Alkylation Alkyl halide, Strong base (e.g., NaH), Aprotic solvent (e.g., DMF)N-Alkyl-N-[5-(acetylthio)-2-thiazolyl]acetamide
N-Acylation Acyl chloride or anhydride, Strong base or catalystN-Acyl-N-[5-(acetylthio)-2-thiazolyl]acetamide (an imide)

Reactivity of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the electron-donating 2-acetamido group and the 5-acetylthio group. These substituents modulate the electron density of the ring and direct the outcome of substitution reactions.

Electrophilic Aromatic Substitution Reactions

The 2-acetamido group is an activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the thiazole ring. In a 2-substituted thiazole, this would typically direct incoming electrophiles to the 5-position. However, in this compound, this position is already occupied by the acetylthio group.

The acetylthio group is generally considered to be deactivating through its inductive electron-withdrawing effect, but the sulfur atom's lone pairs can participate in resonance, potentially directing electrophiles. The combined influence of the activating 2-acetamido group and the 5-acetylthio group will direct further electrophilic substitution to the C4 position of the thiazole ring. The acetamido group's activating effect is expected to be dominant, facilitating reactions such as nitration, halogenation, and Friedel-Crafts reactions at the 4-position, provided that steric hindrance is not prohibitive.

ReactionReagentExpected Position of Substitution
Nitration HNO₃/H₂SO₄4-position
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃4-position
Friedel-Crafts Acylation Acyl chloride/AlCl₃4-position

Nucleophilic Attack on the Ring System

Nucleophilic attack is most likely to occur at positions where a stable intermediate can be formed and a suitable leaving group is present. In the absence of a good leaving group on the ring itself, nucleophilic attack is generally disfavored. However, if a derivative with a good leaving group (e.g., a halogen) at the 4-position were synthesized, it would be susceptible to displacement by strong nucleophiles.

Transformations Involving the Acetylthio Moiety

The acetylthio group (-S-C(O)CH₃) at the 5-position is a thioester and exhibits reactivity characteristic of this functional group. A key transformation is its hydrolysis to the corresponding thiol (mercaptan).

This hydrolysis can be achieved under both acidic and basic conditions. Basic hydrolysis is generally more facile and proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the thioester. The resulting tetrahedral intermediate then collapses to form a carboxylate and a thiolate anion. Subsequent acidification protonates the thiolate to yield the free thiol, 5-mercapto-2-acetamidothiazole.

ReactionReagents and ConditionsProduct
Hydrolysis 1. Base (e.g., NaOH) 2. Acid workup5-Mercapto-2-acetamidothiazole, Acetic acid

This deprotection to the thiol is a significant reaction, as it unmasks a reactive functional group that can participate in a variety of subsequent reactions, such as oxidation to disulfides or alkylation to form new thioethers.

Thiol-Disulfide Exchange Mechanisms

The acetylthio group at the 5-position of the thiazole ring is a protected thiol. As such, it does not directly participate in thiol-disulfide exchange reactions. For this to occur, the acetyl protecting group must first be removed to liberate the free thiol, 2-acetamido-5-mercaptothiazole. This deacetylation can be achieved under basic or acidic conditions, although basic hydrolysis is more common for thioesters.

Once the free thiol is generated, it can readily participate in thiol-disulfide exchange with a disulfide (R-S-S-R). The mechanism proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bond. This forms a transient trigonal bipyramidal intermediate, which then collapses to form a new disulfide and a new thiolate. The equilibrium of this reaction is dependent on the relative concentrations and reduction potentials of the thiols and disulfides involved.

The general mechanism can be represented as follows:

Deprotection (Hydrolysis) of the Acetylthio Group:

this compound + OH⁻ → 2-acetamido-5-thiolatothiazole + CH₃COOH

Thiol-Disulfide Exchange:

2-acetamido-5-thiolatothiazole + R-S-S-R ⇌ [2-acetamido-5-thiazolyl-S-S(R)-S-R]⁻ (transient intermediate)

[2-acetamido-5-thiazolyl-S-S(R)-S-R]⁻ → 2-acetamido-5-thiazolyl-S-S-R + R-S⁻

This reactivity is fundamental in biological systems and is utilized in various chemical ligation and bioconjugation strategies. nih.gov

Oxidative and Reductive Processes

The sulfur atom in the acetylthio group and the thiazole ring are susceptible to oxidation. The acetamido group is generally stable to mild oxidizing and reducing agents.

Oxidative Processes:

The acetylthio group can be oxidized to various sulfur oxides. For instance, treatment with a mild oxidizing agent like hydrogen peroxide can lead to the formation of a sulfoxide (B87167) or sulfone. Stronger oxidizing agents, such as performic acid, can lead to the cleavage of the C-S bond and the formation of a sulfonic acid. nih.gov

Reaction with Hydrogen Peroxide:

this compound + H₂O₂ → N-[5-(Acetylsulfinyl)-2-thiazolyl]acetamide (sulfoxide)

N-[5-(Acetylsulfinyl)-2-thiazolyl]acetamide + H₂O₂ → N-[5-(Acetylsulfonyl)-2-thiazolyl]acetamide (sulfone)

The thiazole ring itself is relatively resistant to oxidation, but under harsh conditions, it can be cleaved.

Reductive Processes:

The thiazole ring is generally stable to catalytic hydrogenation with platinum and to metal-acid reductions. However, reduction with Raney nickel can lead to desulfurization and cleavage of the thiazole ring. pharmaguideline.com

The acetylthio group can be reduced to the corresponding thiol. This can be achieved using various reducing agents, such as sodium borohydride, although this may also affect other functional groups depending on the reaction conditions. A more specific method for the deacetylation to the thiol is often preferred, as mentioned in the previous section.

Reaction Mechanisms and Intermediates

The reactivity of this compound is largely centered around the thiazole ring and the attached functional groups.

Electrophilic Aromatic Substitution:

The thiazole ring is an electron-rich aromatic system and can undergo electrophilic substitution. The 2-acetamido group is an activating, ortho-, para-directing group, while the 5-acetylthio group is also generally considered to be activating and ortho-, para-directing. In this case, the 2-acetamido group will direct incoming electrophiles to the 5-position (which is already substituted) and the 4-position. The 5-acetylthio group will direct to the 4-position. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position of the thiazole ring.

The mechanism involves the attack of an electrophile (E⁺) on the C4 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the thiazole ring.

Nucleophilic Substitution:

The acetylthio group can be displaced by strong nucleophiles. The reaction would proceed via a nucleophilic attack on the carbon of the acetylthio group or on the sulfur atom, depending on the nature of the nucleophile and the reaction conditions.

Hydrolysis of the acetamide group is also a possibility under acidic or basic conditions, proceeding through a tetrahedral intermediate. evitachem.com

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity:

The presence of multiple reactive sites in this compound makes chemoselectivity a key consideration in its reactions.

Hydrolysis: The thioester linkage of the acetylthio group is generally more susceptible to hydrolysis than the amide linkage of the acetamido group. Therefore, selective deacetylation of the acetylthio group can often be achieved under milder basic conditions.

Alkylation: The nitrogen of the acetamido group and the sulfur of the deprotected thiol are both nucleophilic. The selectivity of alkylation would depend on the reaction conditions (e.g., pH) and the nature of the alkylating agent.

Oxidation: The sulfur of the acetylthio group is more readily oxidized than the thiazole ring sulfur or the acetamido group.

Regioselectivity:

As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the thiazole ring is directed by the existing substituents. The combined directing effects of the 2-acetamido and 5-acetylthio groups strongly favor substitution at the C4 position. Halogenation, nitration, and sulfonation would be expected to yield the 4-substituted product. pharmaguideline.com

Below is a table summarizing the expected reactivity and selectivity:

Reaction TypeReagent/ConditionsExpected Major Product/OutcomeSelectivity
Hydrolysis Mild base (e.g., NaHCO₃)2-Acetamido-5-mercaptothiazoleChemoselective for the thioester
Hydrolysis Strong acid or baseHydrolysis of both acetylthio and acetamido groupsNon-selective
Oxidation H₂O₂N-[5-(Acetylsulfinyl/sulfonyl)-2-thiazolyl]acetamideChemoselective for the acetylthio group
Reduction Raney NickelRing cleavage and desulfurizationNon-selective
Electrophilic Substitution E⁺ (e.g., Br₂, HNO₃)N-[4-E-5-(Acetylthio)-2-thiazolyl]acetamideRegioselective for the C4 position
Nucleophilic Substitution Strong Nu⁻Displacement of the acetylthio groupChemoselective attack at the 5-position

Advanced Spectroscopic Characterization and Structural Elucidation of N 5 Acetylthio 2 Thiazolyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule. This allows for the precise mapping of the molecular structure.

Proton NMR spectroscopy is a powerful technique for identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the case of N-[5-(Acetylthio)-2-thiazolyl]acetamide, distinct signals are expected for the protons of the acetyl groups and the thiazole (B1198619) ring.

A detailed analysis of the ¹H NMR spectrum would reveal a singlet corresponding to the methyl protons of the acetylthio group (CH₃-C=O) and another singlet for the methyl protons of the acetamide (B32628) group (CH₃-C=O). The proton attached to the thiazole ring would also exhibit a characteristic chemical shift. The integration of these signals would confirm the ratio of protons in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Acetylthio (CH₃)~2.4Singlet3H
Acetamide (CH₃)~2.2Singlet3H
Thiazole (C4-H)~7.5-8.0Singlet1H
Amide (NH)~12.0Broad Singlet1H

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the methyl carbons of the two acetyl groups, the carbonyl carbons of both the acetylthio and acetamide moieties, and the carbons of the thiazole ring. The chemical shifts of the thiazole ring carbons are particularly diagnostic for confirming the structure.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Acetylthio (CH₃)~30
Acetamide (CH₃)~24
Thiazole (C2)~160
Thiazole (C4)~145
Thiazole (C5)~120
Acetylthio (C=O)~195
Acetamide (C=O)~169

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, although for this specific molecule with mostly singlet protons, its utility would be in confirming the absence of proton-proton coupling. An HSQC spectrum would establish the direct connectivity between protons and their attached carbon atoms, providing unambiguous assignment of the ¹H and ¹³C NMR signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the amide and thioester functional groups.

Key expected vibrational frequencies include:

N-H stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the amide N-H bond.

C=O stretches: Two distinct carbonyl stretching bands would be anticipated. The amide carbonyl (acetamide) would typically appear around 1680-1700 cm⁻¹, while the thioester carbonyl (acetylthio) would be at a slightly higher frequency, around 1710-1730 cm⁻¹.

C-N stretch: The amide C-N stretching vibration would be observed in the 1300-1400 cm⁻¹ region.

C-S stretch: The stretching vibration of the C-S bond in the acetylthio group would likely appear in the fingerprint region, typically between 600-800 cm⁻¹.

Thiazole ring vibrations: The characteristic stretching and bending vibrations of the thiazole ring would be present in the fingerprint region (below 1600 cm⁻¹).

Table 3: Hypothetical IR Data for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch~3250Medium
C=O Stretch (Thioester)~1720Strong
C=O Stretch (Amide)~1690Strong
C-N Stretch~1350Medium
C-S Stretch~700Weak-Medium

Note: The frequencies are approximate and can be influenced by the physical state of the sample (solid or solution).

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-S and S-S (if any impurities are present) bonds would be expected to show strong signals. The symmetric vibrations of the thiazole ring would also be more prominent in the Raman spectrum compared to the IR spectrum. This technique would provide valuable complementary data to confirm the presence and structural integrity of the sulfur-containing moieties within the molecule.

Mass Spectrometry in Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. For this compound, HRMS would be crucial in verifying its molecular formula, C₇H₈N₂O₂S₂. The calculated exact mass of the protonated molecule ([M+H]⁺) is compared to the experimentally measured value. A minimal difference between these values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations as specific experimental data for this compound is not publicly available.)

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺[C₇H₉N₂O₂S₂]⁺217.0103
[M+Na]⁺[C₇H₈N₂NaO₂S₂]⁺238.9923
[M-H]⁻[C₇H₇N₂O₂S₂]⁻214.9954

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned molecular formula.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecule of this compound would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to occur at the most labile bonds. Key fragmentation pathways would likely involve the cleavage of the acetylthio and acetamido groups. For instance, the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamido group is a common fragmentation pathway for N-acetylated compounds. Similarly, the cleavage of the C-S bond of the acetylthio group would also be expected. The thiazole ring itself can also undergo characteristic cleavages. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 217.01) (Note: This table represents a predictive fragmentation pattern based on the chemical structure, as specific experimental MS/MS data is not publicly available.)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
217.01175.00C₂H₂O[M+H - CH₂=C=O]⁺
217.01174.02C₂H₃O[M+H - CH₃CO]⁺
175.00132.99C₂H₂O[Fragment - CH₂=C=O]⁺

The systematic analysis of these fragmentation pathways allows for the reconstruction of the molecule's structure, confirming the connectivity of the acetylthio and acetamido groups to the thiazole core.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for this compound is not available, analysis of the closely related compound, N-(thiazol-2-yl)acetamide, provides significant insights into the expected solid-state structure. nih.gov

The crystal structure of N-(thiazol-2-yl)acetamide reveals that the molecules are organized in a monoclinic crystal system. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯N and C—H⋯O interactions are observed, which link the molecules into a stable, three-dimensional lattice. nih.gov For this compound, similar hydrogen bonding patterns involving the amide N-H group and the thiazole nitrogen are expected. The acetylthio group at the 5-position could introduce additional intermolecular interactions, such as S···O or S···S contacts, which would further influence the crystal packing.

Table 3: Crystal Data and Structure Refinement for the Analog N-(thiazol-2-yl)acetamide nih.gov

ParameterValue
Empirical formulaC₅H₆N₂OS
Formula weight142.18
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)16.0650 (12)
b (Å)11.3337 (8)
c (Å)7.0670 (5)
β (°)101.908 (10)
Volume (ų)1259.04 (16)
Z8

Computational Chemistry and in Silico Modeling of N 5 Acetylthio 2 Thiazolyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. nih.govresearchgate.net For acetamide (B32628) derivatives, DFT is employed to optimize the molecular geometry to its most stable conformation and to compute various electronic properties. researchgate.net Studies on related acetamide and thiazole (B1198619) compounds often utilize functionals like B3LYP to investigate local reactivity through descriptors such as Fukui functions, which identify the sites within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis, another component of these studies, reveals the nature of intramolecular interactions, such as hyper-conjugative effects and charge delocalization, which contribute to molecular stability. nih.govresearchgate.netnih.gov These calculations are crucial for understanding the fundamental chemistry of N-[5-(Acetylthio)-2-thiazolyl]acetamide and predicting its behavior in chemical reactions. nih.gov

Table 1: Example Electronic Properties of Acetamide Derivatives Calculated by DFT This table illustrates typical quantum chemical parameters derived from DFT studies on related acetamide compounds. The values are representative and serve to demonstrate the output of such analyses.

ParameterDescriptionTypical Calculated Value Range
Ionization Potential (I) The energy required to remove an electron from the molecule.7.0 - 8.5 eV
Electron Affinity (A) The energy released when an electron is added to the molecule.1.5 - 2.5 eV
Global Hardness (η) A measure of the molecule's resistance to charge transfer.2.5 - 3.5 eV
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.4.5 - 5.5 eV
Global Softness (S) The reciprocal of global hardness, indicating higher reactivity.0.28 - 0.40 eV⁻¹

Molecular Orbital Analysis

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netmdpi.com The HOMO, acting as the electron donor, and the LUMO, acting as the electron acceptor, are known as the frontier molecular orbitals. mdpi.com

The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter. mdpi.comnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.netnih.gov This analysis helps predict how this compound might participate in charge-transfer interactions with biological targets. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. wjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

Binding Affinity Predictions

Docking algorithms calculate a scoring function, often expressed as binding affinity in kcal/mol, to estimate the strength of the ligand-receptor interaction. dergipark.org.trbohrium.com For thiazole and acetamide derivatives, docking studies have been performed against various biological targets, such as protein kinases, enzymes, and receptors, to predict their inhibitory potential. nih.govnih.gov A lower (more negative) binding energy value indicates a more stable and favorable interaction between the ligand and the protein's active site. dergipark.org.trbohrium.com These predictions help prioritize compounds for further experimental testing.

Table 2: Representative Binding Affinity Predictions for Thiazole Derivatives Against Various Protein Targets This table provides example docking scores for compounds structurally related to this compound to illustrate the data generated from molecular docking simulations.

Compound ClassProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)
Thiazole Derivative API3Kα6OAC-9.8
Thiazole Derivative BFabH Inhibitor3iL9-9.5
Benzamide (B126) Derivative Cα5β1 Integrin4WK0-7.7
Acetamide Derivative DAnti-HIV Reverse Transcriptase1RT2-8.5

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. nih.gov Analysis of the docked pose of this compound would reveal key amino acid residues in the target's binding pocket that interact with the ligand. researchgate.net These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues like Valine, Leucine, and Isoleucine. researchgate.net

Arene-Cation (π-cation) Interactions: Electrostatic interactions between the electron-rich thiazole ring and positively charged amino acid residues like Lysine or Arginine. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms.

Identifying these key residues is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing a realistic representation of how the complex behaves in a biological environment. These simulations are used to assess the stability of the predicted binding pose from docking and to explore the conformational flexibility of both the ligand and the protein.

The stability of the protein-ligand complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic coordinates over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in the active site and the complex has reached equilibrium. In contrast, large fluctuations in RMSD may indicate an unstable interaction. Further analysis of Root Mean Square Fluctuation (RMSF) for individual residues can highlight flexible regions of the protein that are important for ligand binding and conformational changes.

Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational biology, offering a dynamic view of the interactions between a ligand, such as this compound, and its protein target. nih.gov These simulations provide a temporal dimension to the static picture offered by molecular docking, revealing the stability of binding poses, the role of solvent molecules, and the subtle conformational adjustments that occur upon binding. nih.gov

In a typical MD simulation of a this compound-protein complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for a set period, often on the nanosecond to microsecond timescale, governed by the principles of classical mechanics. Analysis of the simulation trajectory can reveal key information, as detailed in the table below.

Parameter Description Significance for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time.A stable RMSD for both the ligand and protein suggests a stable binding mode. Fluctuations could indicate conformational instability or multiple binding poses.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues in the protein.Highlights flexible regions of the protein that may be important for ligand binding and conformational changes.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and protein residues.Identifies key hydrogen bond interactions that contribute to the binding affinity and specificity of this compound.
Binding Free Energy Calculation Methods like MM/PBSA and MM/GBSA are used to estimate the binding free energy from the MD trajectory.Provides a quantitative measure of the binding affinity, allowing for the comparison of different analogs or binding poses.

Studies on other 2-aminothiazole (B372263) inhibitors have demonstrated the importance of hydrogen bonding and hydrophobic interactions in their binding to protein targets. nih.gov For this compound, the acetamido group can act as both a hydrogen bond donor and acceptor, while the thiazole ring and the acetylthio group can participate in various non-covalent interactions.

Conformational Changes

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules. These changes can range from minor side-chain rearrangements to large-scale domain movements. Understanding these changes is crucial for elucidating the mechanism of action and for designing more effective inhibitors.

Computational methods such as molecular dynamics simulations and enhanced sampling techniques (e.g., steered MD, metadynamics) can be employed to study the conformational landscape of both the apo (unbound) protein and the this compound-protein complex. By comparing the conformational ensembles of the two states, researchers can identify ligand-induced conformational changes.

For this compound, the flexibility of the acetylthio side chain and the rotational freedom around the amide bond are key conformational features. The orientation of these groups within the protein's binding pocket can significantly impact the binding affinity and selectivity.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

For a series of thiazole derivatives, including analogs of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation : A dataset of thiazole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the dataset.

Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

QSAR studies on thiazole and thiadiazole derivatives have highlighted the importance of parameters such as atomic charges and lipophilicity in determining their binding affinity to biological targets. nih.gov For this compound, descriptors related to the electronic properties of the thiazole ring and the hydrophobicity of the acetylthio group would likely be important contributors to a QSAR model.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. amanote.com This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.

For a target of interest for this compound, a virtual screening campaign could be conducted using either structure-based or ligand-based methods.

Structure-Based Virtual Screening (SBVS) : If the three-dimensional structure of the target protein is known, molecular docking can be used to predict the binding pose and affinity of each compound in a database.

Ligand-Based Virtual Screening (LBVS) : If the structure of the target is unknown, but a set of known active compounds is available, their chemical features can be used to build a pharmacophore model or a 2D/3D similarity search query.

Once a set of initial "hits" is identified from virtual screening, the process of lead optimization begins. This involves iterative cycles of chemical synthesis and biological testing, guided by computational modeling, to improve the potency, selectivity, and pharmacokinetic properties of the compounds. altasciences.com For this compound, lead optimization strategies could involve modifying the acetylthio group to improve metabolic stability or altering the substitution pattern on the thiazole ring to enhance binding affinity. nih.gov

In Silico Prediction of Chemical Reactivity Pathways

The chemical reactivity of a drug molecule is a critical determinant of its metabolic fate and potential for toxicity. In silico methods can be used to predict the sites of metabolism and to identify potential reactive metabolites. The thiazole scaffold, while generally stable, can be subject to metabolic transformations. nih.gov

For this compound, several potential sites of metabolic attack can be predicted:

Hydrolysis of the acetylthio group : This would release a free thiol, which could be further metabolized.

Oxidation of the thiazole sulfur : This could lead to the formation of a sulfoxide (B87167) or sulfone.

Hydrolysis of the acetamide group : This would yield the corresponding 2-aminothiazole derivative.

Quantum mechanical calculations can be used to model the reaction pathways for these metabolic transformations and to predict their energetic feasibility. Such studies can help to anticipate potential drug-drug interactions and to design compounds with improved metabolic stability.

Computational Pharmacokinetics/Pharmacodynamics Modeling

Computational models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its pharmacological effect. nih.gov These models, often referred to as physiologically based pharmacokinetic (PBPK) models, can integrate in vitro data and in silico predictions to forecast the in vivo behavior of a compound. nih.gov

For this compound, in silico ADMET prediction tools can provide initial estimates for key pharmacokinetic parameters:

ADMET Property Predicted Value (Hypothetical) Significance
Aqueous Solubility ModerateAffects absorption and formulation.
Intestinal Absorption HighIndicates good potential for oral bioavailability.
Blood-Brain Barrier Permeation LowSuggests limited distribution to the central nervous system.
CYP450 Inhibition Potential for inhibition of specific isoformsCan lead to drug-drug interactions.
Plasma Protein Binding HighAffects the free drug concentration and distribution.

These in silico predictions, while valuable, must be validated by experimental data. PBPK models can then be developed to simulate the time course of drug concentration in various tissues and to predict the impact of factors such as dose, route of administration, and patient population on the drug's efficacy and safety. nih.gov

Structure Activity Relationship Sar Studies of N 5 Acetylthio 2 Thiazolyl Acetamide Analogs

Impact of Thiazole (B1198619) Ring Substitutions on Biological and Chemical Activity

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. nih.govglobalresearchonline.netwisdomlib.org Modifications at the C4 and C5 positions of the 2-acetamido-thiazole core can dramatically alter potency and selectivity against various biological targets.

Research on related thiazole derivatives has shown that substitutions on the thiazole ring are critical for a range of biological activities, including anticancer and antimicrobial effects. For instance, in a series of thiazole-based tubulin polymerization inhibitors, the presence of a phenyl group at the C4 position of the thiazole moiety was found to be important for anti-tubulin action. nih.gov Similarly, studies on other thiazole-containing compounds have demonstrated that introducing substituents like aryl groups can be well-tolerated and can enhance biological effects. nih.gov For example, the introduction of a p-chloro/p-methyl group on a phenyl ring attached to the thiazole was found to be crucial for antitumor activity in certain analogs. nih.gov

In one study, a series of substituted aryl thiazoles were synthesized and evaluated for their in vitro cytotoxicity against four cancer cell lines. The results indicated that the nature and position of the substituent on an aryl ring attached to the thiazole core played a significant role in the observed anticancer activity.

Table 1: Cytotoxic Activity of Selected Substituted Aryl Thiazole Analogs

Compound Substitution IC₅₀ (μM) vs. MCF-7 IC₅₀ (μM) vs. MDA-MB-231 IC₅₀ (μM) vs. HCT116 IC₅₀ (μM) vs. HeLa
1 4-chlorophenyl 5.37 ± 0.56 10.25 ± 0.98 8.14 ± 0.32 12.63 ± 1.12
4 4-methoxyphenyl 15.21 ± 1.30 22.84 ± 2.15 18.92 ± 1.55 25.47 ± 2.33
7 4-fluorophenyl 9.88 ± 0.78 14.73 ± 1.21 11.56 ± 0.99 16.91 ± 1.48
8 4-bromophenyl 7.62 ± 0.65 11.91 ± 1.05 9.78 ± 0.81 14.22 ± 1.29
19 3,4-dichlorophenyl 46.72 ± 1.80 >50 >50 19.86 ± 0.11
Doxorubicin (B1662922) Standard 1.56 ± 0.05 1.56 ± 0.05 1.56 ± 0.05 1.56 ± 0.05

Data sourced from Bioorganic Chemistry, 2017, 70, 133-143.

The data suggest that electron-withdrawing groups, such as chloro and bromo, at the para-position of the phenyl ring on the thiazole nucleus are favorable for cytotoxic activity. In contrast, an electron-donating group like methoxy resulted in reduced potency.

Role of the Acetamide (B32628) Linker in Modulating Activity

The acetamide linker in N-[5-(Acetylthio)-2-thiazolyl]acetamide plays a pivotal role in orienting the functional groups and influencing the molecule's interaction with its biological targets. Modifications to this linker can affect the compound's flexibility, conformation, and ability to form hydrogen bonds.

In studies of thiazole-based Src kinase inhibitors, the acetamide linker was a key structural component. A series of N-benzyl substituted acetamide derivatives of a (phenyl)thiazole scaffold were synthesized to explore the SAR. The unsubstituted N-benzyl derivative showed the most potent inhibition of c-Src kinase. Introducing bulky groups or substituents that increased lipophilicity on the N-benzyl portion of the acetamide linker generally led to a decrease in potency. semanticscholar.org

Table 2: Src Kinase Inhibitory Activity of N-Benzyl Substituted Thiazolyl Acetamide Derivatives

Compound R (Substitution on N-benzyl) GI₅₀ (μM) in NIH3T3/c-Src527F GI₅₀ (μM) in SYF/c-Src527F
8a H 1.34 2.30
8b 4-F 1.49 2.51
8c 2-Cl 7.93 10.21
8d 3,4-diCl 9.87 13.02
8e 4-CH₃ 4.88 6.75

Data adapted from European Journal of Medicinal Chemistry, 2011, 46(10), 4853-4858.

These findings suggest that the acetamide linker and its N-substituent are critical for activity, with steric and electronic properties of the substituent modulating the inhibitory potential. The data indicates that while some substitutions are tolerated, larger, and more lipophilic groups can be detrimental to activity, possibly by causing steric hindrance in the binding site. semanticscholar.org

Influence of Modifications to the Acetylthio Group

While direct modifications of the acetylthio group in this compound are not extensively reported, related studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides provide valuable insights. In this series, the acetylthio moiety is effectively replaced by a variety of other thio-linked substituents. The anticancer activity of these compounds was evaluated, revealing that the nature of the group attached to the sulfur atom significantly impacts cytotoxicity and selectivity.

For example, replacing the acetyl group with heterocyclic rings like 1-methyl-1H-tetrazol-5-yl led to a compound with high selectivity and an IC₅₀ value of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, while showing minimal toxicity to normal NIH/3T3 mouse embryoblast cell lines (>1000 µM). nih.gov This highlights that the thio-linkage is a viable point for modification and that bulky or heterocyclic substituents can be accommodated and may even enhance selectivity.

Stereochemical Considerations in SAR

Stereochemistry can play a critical role in the biological activity of therapeutic agents by influencing their three-dimensional shape and, consequently, their fit within a biological target. While this compound itself is achiral, the introduction of chiral centers into its analogs could lead to enantiomers with different biological activities.

There is limited specific research on the stereochemical aspects of this compound analogs. However, the importance of chirality has been demonstrated in other classes of thiazole-containing compounds. For instance, in a study of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives as DNA gyrase inhibitors, the (R)-isomer of a lead compound was evaluated to assess the influence of chirality on enzymatic inhibition, indicating that stereochemistry is a recognized factor in the activity of thiazole-based agents. mdpi.com

Furthermore, many biologically active natural products containing a thiazole ring, such as lissoclinamides isolated from marine sources, are chiral peptides whose biological activity is dependent on their specific stereochemistry. nih.gov These examples underscore the principle that if chiral centers are introduced into analogs of this compound, it would be essential to resolve and evaluate the individual enantiomers, as they may exhibit significant differences in potency, selectivity, and metabolic profiles.

Development of Focused Libraries for SAR Elucidation

To efficiently explore the SAR of this compound analogs, the development of focused chemical libraries is a powerful strategy. Combinatorial chemistry and parallel synthesis techniques allow for the systematic variation of different parts of the molecule to quickly generate a diverse set of compounds for biological screening. wisdomlib.org

The synthesis of libraries of thiazole derivatives has been reported for various therapeutic targets. These approaches typically involve a common thiazole core, which is then elaborated by introducing diversity at key positions. For example, a library of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives was designed based on the structure of the anticancer drug dasatinib. This was achieved through a systematic combinatorial chemical approach, which enabled a clear elucidation of the SAR and identified the pyrimidin-4-ylamino core as being crucial for activity against non-leukemia cell lines. wisdomlib.org

Similarly, quantitative structure-activity relationship (QSAR) studies on thiazole derivatives often rely on datasets generated from such focused libraries. By analyzing a series of related compounds, these computational models can identify key physicochemical properties (e.g., molar refractivity, LogP, electronic properties) that correlate with biological activity, thereby guiding the design of new, more potent analogs. The application of such library-based approaches would be instrumental in comprehensively mapping the SAR of the this compound scaffold.

Biochemical Mechanisms and Molecular Target Investigations

Identification of Putative Molecular Targets

Investigations into the molecular targets of thiazole (B1198619) acetamide (B32628) derivatives have primarily focused on enzyme inhibition and, to a lesser extent, receptor interactions.

Thiazole-based compounds have been evaluated for their inhibitory effects against a variety of enzymes implicated in different disease pathways.

Urease: A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share the acetamide and thiazole core with N-[5-(Acetylthio)-2-thiazolyl]acetamide, demonstrated significant urease inhibition. All tested compounds in this series were found to be more active than the standard inhibitor. The most potent compound, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, exhibited strong inhibitory activity. Computational docking studies suggest that these derivatives likely bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory action. nih.govresearchgate.net

Src Kinase: While direct inhibition data for this compound is unavailable, related N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) benzamide (B126) derivatives have been identified as potent dual inhibitors of Abl and Src tyrosine kinases. nih.gov This suggests that the broader class of thiazole-containing compounds may have the potential to interact with and inhibit key signaling kinases like Src.

EGFR-TK: N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives have been designed and investigated as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. Molecular docking studies of these compounds showed strong binding affinities to the ATP-binding site of EGFR. ajchem-a.com The engagement of key residues such as ASP855, MET766, and PHE856 was identified as crucial for EGFR inhibition. ajchem-a.com

Cholinesterase: Certain 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their anticholinesterase activities. However, the acetylcholinesterase inhibitory activities of these specific compounds were found to be weak. semanticscholar.org

COX Enzymes: The anti-inflammatory potential of thiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies have been performed on some thiazole derivatives to predict their binding modes on COX-1 and COX-2. mdpi.com

DHFR: Thiazole-containing compounds have been explored as Dihydrofolate Reductase (DHFR) inhibitors, a key target in cancer and infectious diseases. nih.gov

Specific receptor binding assays for this compound are not extensively reported in the available literature. However, studies on other thiazole-carboxamide derivatives have shown their potential to modulate receptors such as the AMPA receptor complexes, suggesting a possible avenue for neuroprotective activity. mdpi.com

Elucidation of Biochemical Pathways Modulated by this compound

Characterization of Ligand-Target Interactions at the Molecular Level

The interaction of thiazole derivatives with their molecular targets has been primarily investigated through computational methods, with limited experimental biophysical or structural data for this compound itself.

While specific biophysical studies for this compound are not detailed in the reviewed literature, techniques such as thermal shift assays have been used to screen other thiazole derivatives for their binding to protein targets. nih.gov Surface Plasmon Resonance (SPR) has also been employed to characterize the interaction of some 2-substituted-thio-N-(4-substituted-thiazol/1Himidazol-2-yl)acetamide derivatives with BACE1, an enzyme relevant to Alzheimer's disease. researchgate.net

Crystallographic data for this compound in a co-crystal form or in complex with a biological target is not currently available in the public domain. However, the crystal structure of the related compound, N-(Thiazol-2-yl)acetamide, has been determined, providing insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, that are likely relevant for the binding of this class of compounds to their biological targets. nih.govresearchgate.net

Metabolic Transformations and Biotransformation Pathways (in vitro/enzymatic)

The metabolic conversion of xenobiotics is a pivotal aspect of understanding their biological activity and potential toxicity. For thiazole-containing compounds, metabolic pathways often involve enzymatic modifications that can either detoxify the compound or activate it into a more reactive species.

Role of Specific Enzymes in Metabolism

The biotransformation of thiazole derivatives is frequently mediated by well-characterized enzyme systems. While direct studies on this compound are not extensively detailed in the provided literature, the metabolism of structurally related compounds, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), has been investigated. For instance, the enzyme complex prostaglandin (B15479496) H synthase (PHS) has been implicated in the metabolic activation of certain renal and urinary tract carcinogens containing a thiazole moiety. nih.gov In studies using ram seminal vesicular and rabbit renal inner medullary microsomes as a source of PHS, both NFTA and its deacetylated analogue, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), were shown to be activated by PHS to bind to microsomal protein. nih.gov

Furthermore, cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, are known to play a crucial role in the metabolism of various thiazole derivatives. nih.gov For the compound KRO-105714, a 2,4,5-trisubstituted 1,3-thiazole derivative, all its metabolites were found to be formed by CYP3A4 in human liver microsomes. nih.gov This suggests that CYP enzymes are key players in the oxidative metabolism of such compounds. Deacetylation is another significant metabolic pathway, as demonstrated in tissues where the conversion of NFTA to ANFT occurs at a significant rate. nih.gov

Identification of Metabolites

The identification of metabolites is essential for constructing a comprehensive biotransformation pathway. For the thiazole derivative KRO-105714, incubation with pooled human liver microsomes in the presence of NADPH resulted in the generation of four distinct metabolites (M1-M4). nih.gov High-resolution/high-accuracy tandem mass spectroscopy was employed to identify these metabolites. M1 and M2 were identified as monohydroxylated metabolites, M3 was identified as an O-demethylated product, and M4 was characterized as a C-demethylated metabolite. nih.gov

In the case of NFTA, its deacetylated analogue, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), is a significant metabolite. nih.gov The conversion of NFTA to ANFT in intact tissue suggests that ANFT may contribute to the biological activity of the parent compound. nih.gov Additionally, the interaction of activated metabolites with macromolecules can lead to the formation of conjugates. For example, glutathione (B108866) can inhibit the binding of activated ANFT to macromolecules through the formation of a thioether conjugate. nih.gov

Investigation of Cellular Mechanisms in in vitro studies (e.g., cell proliferation, apoptosis, cell cycle modulation)

The cellular effects of thiazole-containing compounds have been a subject of extensive research, particularly in the context of cancer therapy. Various derivatives have been shown to influence cell proliferation, induce apoptosis, and modulate the cell cycle.

Studies on novel thiazole-2-acetamide derivatives have demonstrated their potential as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov The most effective of these derivatives exhibited potent antiproliferative activity against several cancer cell lines, with GI50 values in the low micromolar range, comparable to established anticancer drugs like doxorubicin (B1662922) and sorafenib. nih.gov Importantly, these compounds showed no cytotoxic effects on normal cells at significantly higher concentrations. nih.gov

The induction of apoptosis is a key mechanism of action for many anticancer agents. Certain thiazole derivatives have been shown to activate caspases 3 and 9, key executioner and initiator caspases in the apoptotic pathway, respectively. nih.govijcce.ac.ir They also upregulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl2. nih.gov This modulation of apoptotic proteins shifts the cellular balance towards programmed cell death. Some N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have also been found to reduce the Mitochondrial Membrane Potential (MMP) and promote the production of Reactive Oxygen Species (ROS), further contributing to their apoptotic effects. ijcce.ac.irijcce.ac.ir

The antiproliferative effects of these compounds are often evaluated using the MTT assay across various human cancer cell lines, including those from breast, prostate, colon, and cervical cancers, as well as glioblastoma and neuroblastoma. ijcce.ac.irnih.govchapman.edunih.gov The data from these assays reveal that the cytotoxic activity can be significantly influenced by the specific chemical substitutions on the thiazole and associated phenyl rings. nih.govnih.gov

Interactive Data Table: In Vitro Cytotoxicity of Thiazole Derivatives

Compound ClassCell LineIC50/GI50 (µM)Reference
Thiazole-2-acetamide derivative (10a)Average of 4 cancer cell lines6 nih.gov
Thiazole-2-acetamide derivative (10o)Average of 4 cancer cell lines7 nih.gov
Thiazole-2-acetamide derivative (13d)Average of 4 cancer cell lines8 nih.gov
N-benzyl derivative (8a)NIH3T3/c-Src527F1.34 chapman.edu
N-benzyl derivative (8a)SYF/c-Src527F2.30 chapman.edu
N-(4-(4-Chlorophenyl)Thiazol-2-yl) derivative (8a)Hela1.3 ijcce.ac.ir
N-(5-Mercapto-1,3,4-thiadiazol-2-yl) derivative (3d)SKNMC4.5 nih.gov
N-(5-Mercapto-1,3,4-thiadiazol-2-yl) derivative (3h)HT-293.1 nih.gov

Chemical Biology Applications and Derivatization for Probes

Synthesis of Bioconjugates for Target Validation

The synthesis of bioconjugates is a cornerstone of target validation, allowing researchers to link a molecule of interest to a biological macromolecule, such as a protein, to study its interactions and function. The thiol group, exposed after deacetylation of N-[5-(Acetylthio)-2-thiazolyl]acetamide, is highly effective for conjugation to proteins. A common strategy involves reacting the thiol with maleimide-functionalized proteins. This reaction proceeds via a Michael addition, forming a stable thioether bond.

This approach can be used to attach the thiazolyl acetamide (B32628) moiety to a specific protein to validate its binding or to deliver it to a particular cellular location. The stability of the resulting conjugate is crucial for its utility in biological systems.

Table 1: Thiol-Reactive Chemistries for Bioconjugation

Reactive Group on Biomolecule Linkage Formed with Thiol Stability Common Applications
Maleimide (B117702) Thioether High Protein labeling, Antibody-drug conjugates
Iodoacetamide Thioether High Protein modification, Enzyme inhibition

Detailed research into related thiazole (B1198619) derivatives has demonstrated their potential as inhibitors for various enzymes, such as kinases. chapman.edu By creating bioconjugates of this compound derivatives with carrier proteins, researchers can generate immunogens to raise antibodies, which are invaluable tools for target validation assays like ELISA and Western blotting.

Development of Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing biological processes in real time within living cells. This compound can be derivatized into a fluorescent probe by attaching a fluorophore. The strategy again relies on the reactivity of the thiol group generated from the hydrolysis of the acetylthio moiety. This thiol can be conjugated to a fluorophore that has been pre-functionalized with a thiol-reactive group, such as a maleimide or an iodoacetamide.

The selection of the fluorophore is critical and depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability. For instance, coupling with a benzothiazole-based fluorophore could yield a probe with unique properties, such as aggregation-induced emission (AIE). nih.gov

Table 2: Potential Fluorescent Probes Derived from N-[5-(Thiol)-2-thiazolyl]acetamide

Fluorophore Core Thiol-Reactive Group Potential Excitation/Emission (nm) Key Feature
Fluorescein Iodoacetamide ~494 / ~518 Bright, pH-sensitive
Rhodamine Maleimide ~550 / ~570 High photostability
Coumarin Acrylate ~390 / ~470 Environment-sensitive emission

The development of such probes would enable the tracking of the molecule's distribution within cells and its interaction with potential binding partners, providing spatial and temporal information that is crucial for understanding its biological function.

Application in Click Chemistry and Bioorthogonal Labeling

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in chemical biology for its high efficiency, specificity, and biocompatibility. dovepress.comchemie-brunschwig.ch this compound can be adapted for click chemistry applications by introducing either an azide (B81097) or an alkyne functional group.

This modification is achieved by reacting the deacetylated thiol group with a linker containing the desired bioorthogonal handle. For example, reaction with propargyl bromide would install a terminal alkyne group, creating an alkyne-modified version of the compound. This derivatized molecule can then be "clicked" onto a binding partner or a reporter molecule that bears a complementary azide group.

This strategy allows for a two-step labeling approach. nih.gov First, the alkyne-modified thiazole compound is introduced into a biological system to interact with its target. Second, an azide-containing reporter tag (e.g., a fluorophore or biotin) is added, which selectively reacts with the alkyne-tagged molecule, enabling detection or enrichment. This method minimizes steric hindrance that might occur with bulkier, pre-labeled probes. nih.gov

Immobilization Strategies for Affinity-Based Studies

Immobilizing a small molecule onto a solid support is a key technique for affinity-based studies, such as affinity chromatography and pull-down assays, which are used to identify and isolate binding partners from complex biological mixtures. The reactive thiol of the deacetylated this compound provides an ideal anchor point for immobilization.

The compound can be covalently attached to various solid supports, such as agarose (B213101) or magnetic beads, that have been activated with thiol-reactive functional groups like iodoacetyl or maleimide groups. Once the molecule is immobilized, the resin can be incubated with a cell lysate. Proteins that bind to the compound will be captured on the support, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry.

Table 3: Immobilization Supports for Affinity Studies

Support Matrix Activation Chemistry Linkage Type Use Case
Agarose Beads Iodoacetyl Thioether Affinity Chromatography
Magnetic Beads Maleimide Thioether Pull-down Assays

This affinity-based approach is a powerful method for unbiased target identification, providing critical insights into the mechanism of action of the small molecule.

Future Directions and Emerging Research Avenues

Exploration of Novel Thiazole-Acetamide Scaffolds

The core structure of N-[5-(Acetylthio)-2-thiazolyl]acetamide offers a versatile foundation for the design of new and improved therapeutic agents. Future research will likely focus on the systematic exploration of novel thiazole-acetamide scaffolds to enhance potency, selectivity, and pharmacokinetic properties.

One promising approach is the application of fragment-based drug discovery (FBDD) . This technique involves screening libraries of small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov Hits from these screens can then be grown or linked together to create more potent, drug-like molecules. Thiazole-containing fragments have been identified as valuable starting points in several FBDD campaigns. nih.govproteomexchange.org By utilizing the thiazole-acetamide core as a foundational fragment, researchers can systematically build upon it, adding different functional groups to optimize interactions with specific therapeutic targets.

Another key area of exploration is the use of isosteres and bioisosteres . Isosteres are molecules or groups of atoms that have similar physical or chemical properties. Bioisosteres are a subset of isosteres that produce similar biological effects. nih.govnih.govnih.gov In the context of thiazole-acetamide scaffolds, researchers can replace certain atoms or functional groups with their bioisosteres to fine-tune the compound's properties. For example, replacing the thiazole (B1198619) ring with an oxazole (B20620) or a thiadiazole ring could alter the compound's metabolic stability, solubility, or target-binding affinity. researchgate.net Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity, will be crucial in guiding the rational design of these novel scaffolds. nih.govresearchgate.netnih.gov

The table below illustrates the concept of isosteric replacement within the thiazole-acetamide scaffold:

Original ScaffoldPotential Isosteric ReplacementRationale for Replacement
ThiazoleOxazoleModulate electronic properties and hydrogen bonding capacity.
Thiazole1,3,4-ThiadiazoleAlter metabolic stability and target interactions.
Acetamide (B32628)Various amides/estersModify solubility, permeability, and duration of action.
AcetylthioOther sulfur-containing groupsInvestigate the role of the sulfur moiety in biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to play a significant role in the design and optimization of novel thiazole-acetamide compounds. semanticscholar.org

Predictive modeling is a key application of AI/ML in this area. By training algorithms on large datasets of chemical structures and their corresponding biological activities, researchers can develop models that can predict the properties of new, untested compounds. researchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the anticancer or antimicrobial activity of novel thiazole derivatives based on their molecular descriptors. mdpi.com These predictive models can be used to virtually screen large libraries of potential drug candidates, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Furthermore, AI is enabling de novo drug design , where algorithms generate entirely new molecular structures with desired properties. Generative models, a type of AI, can be trained on existing chemical data to "learn" the rules of chemical structure and then generate novel molecules that are predicted to be active against a specific target. This approach has the potential to uncover truly innovative thiazole-acetamide analogs that may not be conceived through traditional medicinal chemistry approaches.

AI and ML can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. By identifying potential liabilities early in the drug discovery process, researchers can focus their efforts on compounds with a higher likelihood of success in clinical trials.

The following table summarizes the applications of AI and ML in thiazole-acetamide compound design:

AI/ML ApplicationDescriptionPotential Impact
Predictive Bioactivity ModelingUsing algorithms to predict the biological activity of novel compounds based on their chemical structure.Accelerates the identification of potent drug candidates.
De Novo Drug DesignGenerating entirely new molecular structures with desired therapeutic properties.Uncovers innovative chemical scaffolds that may not be found through traditional methods.
ADMET PredictionPredicting the pharmacokinetic and toxicological properties of drug candidates.Reduces late-stage attrition of drug candidates and improves the overall efficiency of drug development.

Multi-Omics Approaches in Mechanism Elucidation

Understanding the precise mechanism of action of a drug candidate is crucial for its successful development. Multi-omics approaches, which involve the integrated analysis of data from different "omics" fields (e.g., genomics, transcriptomics, proteomics, and metabolomics), are powerful tools for elucidating the complex biological effects of small molecules like this compound.

Chemoproteomics is a particularly relevant approach for identifying the direct molecular targets of a drug. chemrxiv.org This technique often involves creating a chemical probe by modifying the drug molecule to allow for its capture, along with any proteins it binds to, from a complex biological sample like a cell lysate. ugent.benih.gov The captured proteins can then be identified using mass spectrometry. This approach can provide direct evidence of the protein targets of a thiazole-acetamide compound, offering critical insights into its mechanism of action. mdpi.com For instance, a study on antifungal prototypes utilized a chemoproteomic approach to identify the fungal proteins bound by the compounds, revealing that they were multi-target agents affecting various metabolic pathways. mdpi.com

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how a compound alters gene expression. By treating cells with a thiazole-acetamide derivative and then analyzing the changes in their transcriptome, researchers can identify the cellular pathways that are affected by the drug. This information can help to build a comprehensive picture of the drug's downstream effects and potential off-target activities.

Metabolomics , the study of the complete set of small-molecule metabolites in a biological sample, can provide a snapshot of the metabolic state of a cell or organism. By analyzing the metabolic changes that occur in response to treatment with a thiazole-acetamide compound, researchers can gain further insights into its mechanism of action and potential toxicities.

The integration of data from these different omics platforms can provide a systems-level understanding of how a drug works, from its initial interaction with its molecular target to its ultimate effects on cellular function.

The table below outlines the application of multi-omics approaches in elucidating the mechanism of this compound and its analogs:

Omics ApproachInformation GainedRelevance to Mechanism Elucidation
ChemoproteomicsDirect identification of protein binding partners.Pinpoints the molecular targets of the compound.
TranscriptomicsChanges in gene expression profiles.Reveals the cellular pathways affected by the compound.
ProteomicsChanges in protein expression and post-translational modifications.Provides insights into the functional consequences of target engagement.
MetabolomicsAlterations in the cellular metabolome.Uncovers the downstream metabolic effects of the compound.

Advancements in Synthetic Methodologies for Complex Analogs

The synthesis of novel and complex analogs of this compound is essential for exploring the full therapeutic potential of this chemical scaffold. Recent advancements in synthetic organic chemistry are providing new and more efficient ways to create these molecules.

Multi-component reactions (MCRs) are one-pot reactions in which three or more starting materials are combined to form a single product. MCRs are highly efficient and atom-economical, making them well-suited for the rapid synthesis of libraries of diverse compounds for biological screening. ugent.be Several MCRs have been developed for the synthesis of thiazole derivatives, and these methods can be adapted to create a wide range of complex thiazole-acetamide analogs.

C-H functionalization is a powerful strategy that involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. chemrxiv.org This approach avoids the need for pre-functionalized starting materials, making it a more step-economical and environmentally friendly way to synthesize complex molecules. Palladium-catalyzed C-H functionalization has been successfully applied to the synthesis of diversified thiazole derivatives and can be used to introduce a variety of functional groups onto the thiazole ring of this compound.

The development of greener synthetic routes is another important area of focus. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical synthesis. For example, solvent-free synthesis and chemoenzymatic methods, which utilize enzymes as catalysts, are being explored for the synthesis of thiazole derivatives.

The table below highlights some of the advanced synthetic methodologies applicable to the synthesis of complex thiazole-acetamide analogs:

Synthetic MethodologyDescriptionAdvantages
Multi-component Reactions (MCRs)One-pot reactions involving three or more reactants.High efficiency, atom economy, and diversity of products.
C-H FunctionalizationDirect conversion of C-H bonds to other functional groups.Step-economy, reduced waste, and access to novel structures.
Chemoenzymatic SynthesisUse of enzymes as catalysts in organic reactions.High selectivity, mild reaction conditions, and environmentally friendly.
Solvent-Free SynthesisReactions conducted in the absence of a solvent.Reduced waste, lower cost, and simplified purification.

Q & A

Q. What are the optimal synthetic routes for N-[5-(Acetylthio)-2-thiazolyl]acetamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step protocols, starting with the functionalization of the thiazole ring followed by acetylation. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C, 6–8 hours).
  • Acetylthio introduction : Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Reaction yields (~40–60%) can be improved by optimizing solvent polarity and temperature .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the acetylthio group (δ ~2.3 ppm for CH3_3CO) and thiazole protons (δ ~7.5–8.0 ppm).
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 304.4 [M+H]+^+ align with the molecular formula C10_{10}H16_{16}N4_4O3_3S2_2 .
  • FT-IR : Stretching vibrations at 1680 cm1^{-1} (C=O) and 1250 cm1^{-1} (C-S) validate functional groups .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies suggest:

  • Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) via disruption of bacterial cell membranes.
  • Enzyme inhibition : IC50_{50} of 12 µM against COX-2, attributed to the sulfonamide group’s interaction with the enzyme’s active site .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing acetylthio with sulfonamide) alter bioactivity?

Comparative studies of analogs highlight:

Modification Activity Change Mechanistic Insight
Acetylthio → SulfonamideEnhanced COX-2 inhibition (IC50_{50} ↓ 8 µM)Sulfonamide’s stronger hydrogen bonding to Arg120 .
Thiazole → OxadiazoleLoss of antimicrobial activityReduced membrane penetration due to polarity shift .
Such structure-activity relationship (SAR) studies guide rational drug design .

Q. What computational strategies are recommended to predict pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like COX-2 or bacterial topoisomerase IV. Use PDB IDs 5KIR or 3TTZ for benchmarking.
  • ADMET prediction (SwissADME) : The compound complies with Lipinski’s Rule (MW 304.4, LogP 2.1), suggesting oral bioavailability. However, moderate solubility (LogS = -3.2) may require formulation adjustments .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values) be resolved?

  • Standardize assay conditions : Use consistent cell lines (e.g., RAW 264.7 for COX-2) and control for solvent effects (DMSO ≤ 0.1%).
  • Validate via orthogonal methods : Pair enzyme inhibition assays with cellular viability (MTT) tests to rule off-target cytotoxicity .

Methodological Challenges

Q. What strategies mitigate thiol oxidation during synthesis or storage?

  • Synthetic protection : Use tert-butylthiol as a transient protecting group during acetylation.
  • Storage : Lyophilize under argon and store at -20°C in amber vials to prevent light-induced degradation .

Q. Which analytical methods are suitable for quantifying degradation products?

  • HPLC-DAD : C18 column (5 µm, 250 mm), gradient elution (acetonitrile/0.1% TFA), detect at 254 nm.
  • LC-MS/MS : Identify degradation products (e.g., oxidized thiols) via fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.